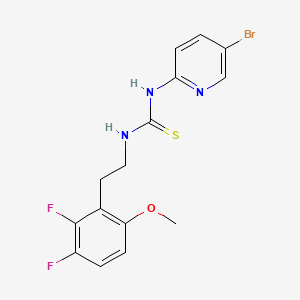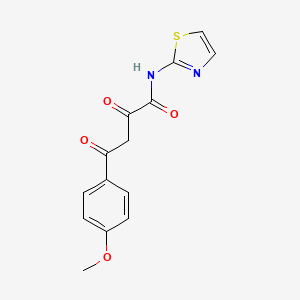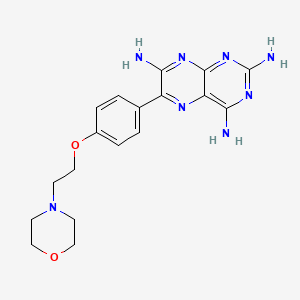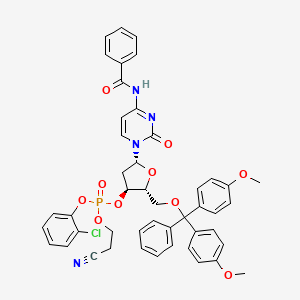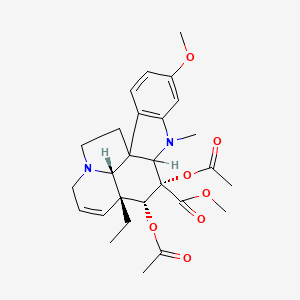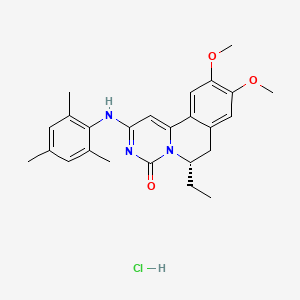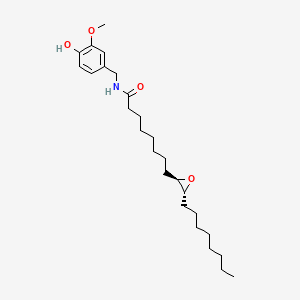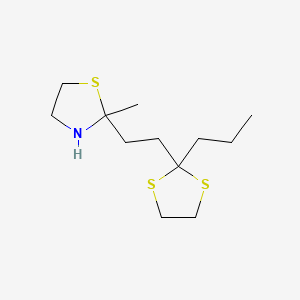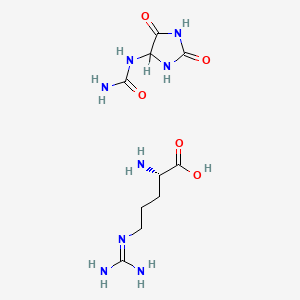
Arginine allantoinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arginine allantoinate is a compound formed by the combination of arginine, an amino acid, and allantoin, a diureide of glyoxylic acid Arginine is known for its role in protein synthesis and as a precursor for nitric oxide, while allantoin is recognized for its skin-soothing and healing properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of arginine allantoinate typically involves the reaction of arginine with allantoin under controlled conditions. One common method is to dissolve arginine in water and then add allantoin to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound. The reaction conditions, such as temperature and pH, are carefully monitored to ensure optimal yield and purity of the product.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of reactors where arginine and allantoin are combined under controlled conditions. The reaction mixture is then subjected to purification processes, such as filtration and crystallization, to obtain the final product. Quality control measures are implemented to ensure the consistency and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Arginine allantoinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxides, while substitution reactions can produce a range of derivatives with different functional groups.
Applications De Recherche Scientifique
Arginine allantoinate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its wound healing properties and potential use in treating skin conditions.
Industry: Utilized in the formulation of cosmetics and personal care products due to its skin-soothing properties.
Mécanisme D'action
The mechanism of action of arginine allantoinate involves its interaction with cellular components and pathways. Arginine, as a precursor for nitric oxide, plays a crucial role in vasodilation and immune response. Allantoin, on the other hand, promotes cell proliferation and tissue regeneration. The combination of these effects results in enhanced wound healing and skin repair. The molecular targets include nitric oxide synthase and various growth factors involved in tissue regeneration.
Comparaison Avec Des Composés Similaires
Arginine: An amino acid with roles in protein synthesis and nitric oxide production.
Allantoin: A compound known for its skin-soothing and healing properties.
Citrulline: Another amino acid involved in the urea cycle and nitric oxide production.
Ornithine: An amino acid that plays a role in the urea cycle and is a precursor for polyamines.
Uniqueness: Arginine allantoinate is unique due to the combination of the properties of arginine and allantoin. This dual functionality makes it particularly valuable in applications where both nitric oxide production and skin healing are desired. The compound’s ability to promote vasodilation and tissue regeneration simultaneously sets it apart from other similar compounds.
Propriétés
Numéro CAS |
59767-05-4 |
|---|---|
Formule moléculaire |
C10H20N8O5 |
Poids moléculaire |
332.32 g/mol |
Nom IUPAC |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2,5-dioxoimidazolidin-4-yl)urea |
InChI |
InChI=1S/C6H14N4O2.C4H6N4O3/c7-4(5(11)12)2-1-3-10-6(8)9;5-3(10)6-1-2(9)8-4(11)7-1/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H,(H3,5,6,10)(H2,7,8,9,11)/t4-;/m0./s1 |
Clé InChI |
HVZKPCVTHGFSJK-WCCKRBBISA-N |
SMILES isomérique |
C(C[C@@H](C(=O)O)N)CN=C(N)N.C1(C(=O)NC(=O)N1)NC(=O)N |
SMILES canonique |
C(CC(C(=O)O)N)CN=C(N)N.C1(C(=O)NC(=O)N1)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


